molecular formula C17H12N2O B2490854 3-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline CAS No. 874999-97-0

3-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline

Cat. No.: B2490854
CAS No.: 874999-97-0
M. Wt: 260.296
InChI Key: HQDUEWAUWWGTOX-UHFFFAOYSA-N
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Description

3-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline (CAS: 874999-97-0) is a heterocyclic compound featuring a naphtho[1,2-d]oxazole core fused to an aniline group. The naphthooxazole system consists of a naphthalene ring fused to an oxazole ring, which confers aromatic stability and unique electronic properties. The aniline moiety at the 3-position provides reactivity for further functionalization, such as diazotization or coupling reactions. This compound has been utilized in synthetic organic chemistry for developing dyes, ligands, and bioactive molecules .

Properties

IUPAC Name

3-benzo[e][1,3]benzoxazol-2-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O/c18-13-6-3-5-12(10-13)17-19-16-14-7-2-1-4-11(14)8-9-15(16)20-17/h1-10H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDUEWAUWWGTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(O3)C4=CC(=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline typically involves the reaction of naphthols with amines. One practical method involves using TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) as the oxygen source, which allows for the rapid assembly of naphthoxazole skeletons . This method is advantageous due to its outstanding functional group tolerance and the ability to construct bioactive molecules and doped materials.

Industrial Production Methods

Industrial production of this compound can be achieved through bulk custom synthesis. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

3-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the aniline group.

    Substitution: The compound can undergo substitution reactions, particularly at the aniline group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like TEMPO for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions include various naphthoxazole derivatives, which can be further utilized in different applications, such as organic electronics and medicinal chemistry .

Scientific Research Applications

3-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 3-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline exerts its effects involves its interaction with molecular targets and pathways. For instance, as a corrosion inhibitor, it forms a protective adsorption layer on metal surfaces, effectively inhibiting corrosion rates . The compound’s unique structure allows it to interact with specific molecular targets, leading to its diverse applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

A. The furan’s lower aromaticity compared to oxazole reduces electron-withdrawing effects, leading to differences in reactivity. For instance, furan derivatives exhibit higher susceptibility to electrophilic substitution but lower thermal stability .

B. Benzoxazole Analogs
2-(Benzo[d]oxazol-2-yl)-1-phenylvinylbenzoates (e.g., compound 4a in ) feature a benzoxazole core instead of naphthooxazole. The absence of the naphthalene ring reduces steric bulk and π-conjugation, lowering molecular weight (~250–280 g/mol vs. 260.30 g/mol for the target compound) and altering UV-Vis absorption profiles .

C. Oxadiazole-Containing Anilines
Derivatives like 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]aniline (CAS: 915921-22-1) replace the oxazole with a 1,2,4-oxadiazole ring. The oxadiazole’s electron-deficient nature enhances dipole interactions, making these compounds more polar and water-soluble compared to naphthooxazole analogs .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups LogP (Predicted) Aromatic Systems
3-(Naphtho[1,2-d]oxazol-2-yl)aniline 260.30 Oxazole, aniline ~3.5 Naphthalene, oxazole
2-(Benzo[d]oxazol-2-yl)aniline ~210 Benzoxazole, aniline ~2.8 Benzene, oxazole
3-[3-(4-MePh)-oxadiazol-5-yl]aniline 266.28 Oxadiazole, aniline ~2.2 Benzene, oxadiazole
Naphtho[2,1-b]furan derivatives ~300–350 Furan, pyrazole ~4.0 Naphthalene, furan

Notes:

  • The naphthooxazole derivative’s higher LogP reflects increased hydrophobicity due to the fused naphthalene system .
  • Oxadiazole analogs exhibit lower LogP values, favoring aqueous solubility for biological applications .

Key Research Findings

Synthetic Challenges : Naphthooxazole synthesis requires precise control of cyclization conditions to avoid side products, unlike simpler benzoxazole systems .

Electronic Properties : The naphthooxazole core’s extended conjugation enhances fluorescence in UV-Vis spectra compared to benzoxazoles, making it suitable for optoelectronic materials .

Thermal Stability : Naphthooxazole derivatives exhibit higher thermal stability (decomposition >250°C) than furan or oxadiazole analogs due to aromatic rigidity .

Biological Activity

3-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline is a compound that has garnered attention in the fields of medicinal chemistry and drug development due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H12N2OC_{17}H_{12}N_{2}O. The compound features a naphthoxazole moiety fused with an aniline group, which contributes to its distinct chemical behavior and potential therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves the reaction of naphthols with amines. One effective method utilizes TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) as an oxygen source to facilitate the formation of the naphthoxazole structure. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, leading to different derivatives that may possess enhanced biological activities .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives featuring similar structural motifs have been shown to sensitize cancer cells to cisplatin treatment. In one study, compounds demonstrated significant apoptosis induction in HCT116 cancer cells when combined with cisplatin. The mechanism involved downregulation of ATR downstream proteins, suggesting a pathway for enhancing chemotherapeutic efficacy .

Antimicrobial Activity

Compounds with naphthoxazole structures have also been investigated for their antimicrobial properties. Research indicates that these compounds exhibit activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Case Study 1: Anticancer Efficacy

A series of naphthoxazole derivatives were synthesized and evaluated for their anticancer properties. Among these, specific compounds showed IC50 values in the low micromolar range against human cancer cell lines. The study utilized Hoechst staining and annexin V-FITC/PI dual-labeling assays to confirm apoptosis induction .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, several derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the naphthoxazole structure enhanced antibacterial efficacy significantly compared to standard antibiotics .

Comparative Analysis

To provide a clearer understanding of how this compound compares with similar compounds in terms of biological activity:

Compound NameAnticancer ActivityAntimicrobial ActivityUnique Features
This compoundModerateModerateUnique naphthoxazole-aniline fusion
4-(1,3-Benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazoleHighHighStrong fluorescent properties
Naphtho[2,1-d]oxazolesVariableHighUsed in bioactive molecule construction

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